molecular formula C17H15NO B13709776 7,8-Dimethyl-4-hydroxy-2-phenylquinoline CAS No. 1070879-76-3

7,8-Dimethyl-4-hydroxy-2-phenylquinoline

Cat. No.: B13709776
CAS No.: 1070879-76-3
M. Wt: 249.31 g/mol
InChI Key: HQEYFAQMBUDTKC-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-hydroxy-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline and acetophenone derivatives in the presence of a catalyst. For instance, the reaction can proceed with the help of a zeolite catalyst . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are utilized to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

7,8-Dimethyl-4-hydroxy-2-phenylquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethyl-4-hydroxy-2-phenylquinoline is unique due to the presence of dimethyl groups at positions 7 and 8, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its potency and selectivity in various applications .

Properties

CAS No.

1070879-76-3

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

7,8-dimethyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C17H15NO/c1-11-8-9-14-16(19)10-15(18-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19)

InChI Key

HQEYFAQMBUDTKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)C

Origin of Product

United States

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